3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate
Description
The compound 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate is a heterocyclic ester featuring:
- A 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate core, which is a common pharmacophore in agrochemicals and pharmaceuticals due to its stability and bioactivity .
- A 3-chloro-5-(trifluoromethyl)-2-pyridinyloxy substituent, contributing enhanced lipophilicity and resistance to metabolic degradation .
Properties
IUPAC Name |
[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13Cl2F3N2O4/c1-12-19(20(30-34-12)16-7-2-3-8-17(16)24)22(31)33-15-6-4-5-14(10-15)32-21-18(25)9-13(11-29-21)23(26,27)28/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBWGPLDLMCOHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC3=CC=CC(=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Cl2F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its chemical structure, it may interact with its targets through a variety of mechanisms, such as binding to active sites, inducing conformational changes, or modulating enzymatic activity.
Biochemical Pathways
Given its complex structure, it’s likely that it interacts with multiple pathways, potentially leading to a variety of downstream effects.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Factors such as its molecular weight, polarity, and solubility may influence its bioavailability
Result of Action
Given its potential interactions with various targets and pathways, it may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect its stability and activity. Additionally, the compound’s action may also be influenced by the specific biological environment in which it is present.
Biological Activity
The compound 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate is an organic molecule that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a pyridine ring, a phenyl group, and an isoxazole moiety. The presence of chlorine and trifluoromethyl groups enhances its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 405.78 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
The biological activity of this compound primarily stems from its ability to interact with specific biological targets, including enzymes and receptors. The trifluoromethyl group is known to enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : The compound may act as a modulator for various receptors, influencing signaling pathways that regulate cell growth and differentiation.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds with structural similarities:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry examined a related compound's ability to inhibit cancer cell lines. The results indicated that compounds with similar structural characteristics exhibited significant cytotoxicity against breast cancer cells, suggesting potential applicability in cancer therapy .
- Neuroprotective Effects : Research highlighted in Neuroscience Letters demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress, indicating potential use in neurodegenerative diseases .
- Antimicrobial Properties : Another study found that related compounds displayed antimicrobial activity against various pathogens, suggesting that the target compound may also possess similar properties .
Toxicity and Safety Profile
While the biological activities are promising, understanding the toxicity profile is crucial for further development:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Observations:
Physicochemical Properties
- Stability : The pyridinyloxy group may confer resistance to hydrolysis compared to esters with aliphatic chains .
Preparation Methods
Synthesis of 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol
The pyridinyloxy phenol intermediate is synthesized via nucleophilic aromatic substitution (SNAr) between 3-chloro-5-(trifluoromethyl)-2-pyridinol and resorcinol derivatives. Key parameters include:
Preparation of 3-(2-Chlorophenyl)-5-methyl-4-isoxazolecarbonyl Chloride
The isoxazolecarbonyl chloride is synthesized via bis(trichloromethyl) carbonate (BTC)-mediated chlorination:
- Conditions : BTC (0.33 equiv), tetrabutylurea (TBU, 0.02 equiv) in toluene, 110°C, 2 hours.
- Yield : 95.6%.
- Advantages : BTC replaces hazardous phosgene, enhancing safety and scalability.
Esterification: Coupling of Intermediates
Catalytic Esterification Protocol
The phenol intermediate reacts with the acyl chloride under Schotten-Baumann conditions:
Industrial-Scale Optimization
For kilogram-scale production:
- Solvent : Toluene replaces DCM to facilitate distillation.
- Catalyst : TBU (0.01–0.05 equiv) accelerates reaction kinetics, reducing time to 4 hours.
- Purity : ≥99% (HPLC) after vacuum distillation (130–132°C at 0.667 kPa).
Physicochemical Characterization and Process Validation
Key Physical Properties
| Property | Value | Method | Source |
|---|---|---|---|
| Boiling Point | 456.0±45.0°C (Predicted) | Computational | |
| Density | 1.462±0.06 g/cm³ | Predicted | |
| pKa | -2.09±0.32 | Potentiometric | |
| Melting Point | 42–43°C | Experimental |
Analytical Validation
- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm.
- ¹H NMR : Characteristic signals at δ 8.65 (pyridine-H), δ 7.85 (isoxazole-H), δ 5.21 (ester-OCH₂).
Comparative Evaluation of Synthetic Routes
Cost Analysis
| Component | Cost per kg (USD) | Source |
|---|---|---|
| 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol | 12,500 | |
| BTC | 980 | |
| TBU | 2,200 |
Industrial Production and Scalability
Continuous Flow Reactor Design
Q & A
Q. What are the recommended synthetic routes for 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate?
Methodological Answer: The compound can be synthesized via esterification or coupling reactions. A common approach involves reacting activated carbonyl intermediates (e.g., acid chlorides) with phenolic hydroxyl groups. For example:
- Step 1: Prepare the pyridinyloxy phenol intermediate by coupling 3-chloro-5-(trifluoromethyl)-2-pyridinol with a substituted phenyl group under basic conditions (e.g., using K₂CO₃ in DMF) .
- Step 2: Synthesize the isoxazolecarboxylate moiety by cyclizing β-keto esters with hydroxylamine, followed by chlorination at the 3-position .
- Step 3: Couple the two fragments using DMAP and pyridine in CH₂Cl₂, a method validated for analogous esterifications .
Key Reagents/Conditions:
| Reaction Step | Reagents | Solvent | Catalysts |
|---|---|---|---|
| Pyridinyloxy phenol synthesis | K₂CO₃ | DMF | None |
| Isoxazole formation | NH₂OH·HCl | EtOH | HCl |
| Ester coupling | Pyridine, DMAP | CH₂Cl₂ | DMAP |
Q. How should researchers approach structural characterization of this compound?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR: Assign peaks for the trifluoromethyl (δ ~110–120 ppm in ¹⁹F NMR), pyridinyl (δ ~8.5–9.0 ppm in ¹H NMR), and isoxazole protons (δ ~6.5–7.0 ppm) .
- HRMS: Confirm molecular weight (C₂₃H₁₄Cl₂F₃N₂O₄, exact mass 541.03 g/mol) with <2 ppm error.
- X-ray crystallography: Resolve steric effects of the trifluoromethyl and chlorophenyl groups, as demonstrated for structurally analogous oxazole derivatives .
Common Pitfalls:
- Trifluoromethyl groups may split signals in ¹H NMR; use ¹³C DEPT or 2D NMR for clarity.
- Hygroscopic samples require dry conditions during analysis.
Q. What solubility and stability profiles are critical for handling this compound?
Methodological Answer:
- Solubility: Sparingly soluble in polar solvents (e.g., water, methanol) but dissolves in chlorinated solvents (CH₂Cl₂, chloroform) or DMSO. Pre-saturate solvents with N₂ to prevent hydrolysis .
- Stability:
Advanced Research Questions
Q. How can reaction yields be optimized for the esterification step?
Methodological Answer: Optimize the coupling of the pyridinyloxy phenol and isoxazolecarboxylate fragments:
- Catalyst Screening: DMAP (4-dimethylaminopyridine) outperforms other catalysts (e.g., HOBt) in esterifications, reducing reaction time to 6–8 hours .
- Solvent Effects: CH₂Cl₂ provides higher yields (75–80%) compared to THF (50–60%) due to better solubility of intermediates .
- Temperature Control: Maintain 0–5°C during reagent addition to minimize side reactions (e.g., pyridine ring chlorination) .
Validation: Monitor reaction progress via TLC (Rf = 0.3 in hexane:EtOAc 7:3) or LC-MS for intermediate detection.
Q. How to resolve contradictions in spectral data for this compound?
Methodological Answer: Contradictions often arise from conformational flexibility or impurities:
- Case Study: Discrepancies in ¹H NMR integration ratios may stem from rotamers of the trifluoromethylpyridinyl group. Use variable-temperature NMR (–40°C to 25°C) to coalesce signals .
- Impurity Analysis: LC-MS with a C18 column (ACN/0.1% formic acid gradient) can detect hydrolyzed byproducts (e.g., free carboxylic acid, m/z 498.98) .
- Computational Validation: Compare experimental ¹³C NMR shifts with DFT-predicted values (e.g., using Gaussian 16 B3LYP/6-31G*) to confirm assignments .
Q. What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer: Given structural analogs (e.g., pyrazolecarboxamides) show pesticidal or antifungal activity , design assays targeting:
- Enzyme Inhibition: Test acetylcholinesterase (AChE) inhibition using Ellman’s method (IC₅₀ determination) .
- Cell-Based Assays: Evaluate cytotoxicity in HeLa cells via MTT assay (48-hour exposure, 10–100 µM range). Include controls with structurally related compounds (e.g., 3-(2-chlorophenyl)isoxazoles) to establish SAR .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to assess pharmacokinetic potential .
Key Parameters:
| Assay Type | Target | Positive Control | Metrics |
|---|---|---|---|
| AChE Inhibition | Electric eel AChE | Donepezil | IC₅₀, Ki |
| Cytotoxicity | HeLa cells | Doxorubicin | CC₅₀ |
| Metabolic Stability | Liver microsomes | Verapamil | t₁/₂, Clint |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
